2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, like the one , often involves reactions with active methylene nitriles . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Chemical Reactions Analysis
Imidazole-containing compounds, like the one , have a broad range of chemical and biological properties . They are known to disrupt protein synthesis and interfere with cell growth and DNA synthesis .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid is the acetolactate synthase (ALS) enzyme . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine .
Mode of Action
This compound acts as an ALS inhibitor . By binding to the ALS enzyme, it prevents the enzyme from catalyzing the production of branched-chain amino acids. This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .
Biochemical Pathways
The compound affects the biosynthesis pathway of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts the conversion of pyruvate and 2-ketobutyrate into 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively. These compounds are precursors to leucine, isoleucine, and valine. The disruption of this pathway leads to a deficiency of these essential amino acids, affecting protein synthesis and plant growth .
Pharmacokinetics
Similar compounds are known to be readily absorbed and excreted . More than 94% of the dose is eliminated in the urine and feces within 48 hours . There were no indications for accumulation in tissues or organs .
Result of Action
The result of the compound’s action is the inhibition of plant growth . By disrupting the biosynthesis of essential amino acids, the compound prevents protein synthesis, which is crucial for plant growth and development. This leads to the death of the plant .
Properties
IUPAC Name |
2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)6-3-7(9(12)13)8(11)10-4-6/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBPJCUKOMQNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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